molecular formula C11H16ClNO2S B13977213 (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

Cat. No.: B13977213
M. Wt: 261.77 g/mol
InChI Key: WKIIBXKPWLWLGF-FVGYRXGTSA-N
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Description

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is a compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyl intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride (AlCl3).

    Introduction of the methylthio group: The methylthio group is added via a nucleophilic substitution reaction using a methylthiol reagent.

    Amino acid formation: The amino group is introduced through a reductive amination reaction, followed by the formation of the propanoic acid moiety through a carboxylation reaction.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, and temperatures ranging from 0°C to room temperature.

    Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents, and temperatures ranging from 0°C to room temperature.

    Substitution: Amine reagents, coupling agents like EDC or DCC, and solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)propanoic acid: A simpler analog with a similar methylthio group but lacking the amino and benzyl groups.

    3-(Methylthio)benzylamine: Contains the benzyl and methylthio groups but lacks the propanoic acid moiety.

    2-(3-(Methylthio)benzyl)propanoic acid: Similar structure but without the amino group.

Uniqueness

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride is unique due to the presence of both the amino and propanoic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

WKIIBXKPWLWLGF-FVGYRXGTSA-N

Isomeric SMILES

CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl

Canonical SMILES

CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl

Origin of Product

United States

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